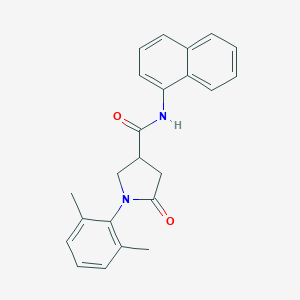
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a small molecule drug that is used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.
Mécanisme D'action
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme this compound, which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting this compound, this compound inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.
Biochemical and Physiological Effects:
This compound inhibitors have a number of biochemical and physiological effects on the body. They increase the levels of incretin in the body, which leads to improved blood sugar control. In addition, this compound inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they can be used to study the effects of incretin on blood sugar control and cardiovascular health. However, one limitation is that they may not accurately reflect the effects of incretin in the body, as they only inhibit this compound and do not mimic the full range of incretin effects.
Orientations Futures
There are many future directions for research on 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the use of this compound inhibitors in combination with other drugs for the treatment of type 2 diabetes. Additionally, there is ongoing research on the effects of this compound inhibitors on cardiovascular health and other aspects of metabolic syndrome.
Méthodes De Synthèse
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can be synthesized using a variety of methods, including organic synthesis and biotechnology. Organic synthesis involves the chemical synthesis of the drug molecule using various reagents and catalysts. Biotechnology involves the use of living organisms, such as bacteria or yeast, to produce the drug molecule through fermentation or other processes.
Applications De Recherche Scientifique
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Clinical trials have shown that this compound inhibitors can improve glycemic control, reduce the risk of hypoglycemia, and have a low risk of causing weight gain. In addition, this compound inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
Propriétés
Formule moléculaire |
C23H22N2O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-7-5-8-16(2)22(15)25-14-18(13-21(25)26)23(27)24-20-12-6-10-17-9-3-4-11-19(17)20/h3-12,18H,13-14H2,1-2H3,(H,24,27) |
Clé InChI |
AADLEJXDQFNUIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)







